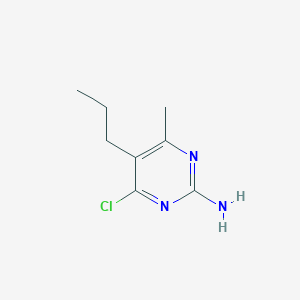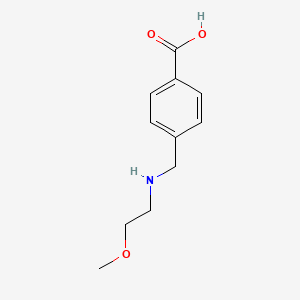
3-Hydroxy-1-propyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-propyl-4(1H)-pyridinone is an organic compound belonging to the pyridinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-propyl-4(1H)-pyridinone typically involves the reaction of a pyridine derivative with a suitable propylating agent under controlled conditions. Common reagents used in the synthesis include propyl halides and bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Hydroxy-1-propyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-1-propyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-1-methyl-4(1H)-pyridinone
- 3-Hydroxy-1-ethyl-4(1H)-pyridinone
- 3-Hydroxy-1-butyl-4(1H)-pyridinone
Uniqueness
3-Hydroxy-1-propyl-4(1H)-pyridinone is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
104764-52-5 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
3-hydroxy-1-propylpyridin-4-one |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(10)8(11)6-9/h3,5-6,11H,2,4H2,1H3 |
InChIキー |
AOJSJHHBCFYPGM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)







![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)


